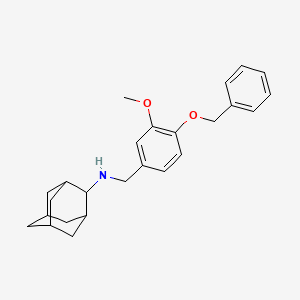
Adamantan-2-yl-(4-benzyloxy-3-methoxy-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}ADAMANTAN-2-AMINE is an organic compound with a complex structure that combines a benzyloxy-methoxyphenyl group with an adamantan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}ADAMANTAN-2-AMINE typically involves multiple steps:
Formation of the Benzyloxy-Methoxyphenyl Intermediate: This step often involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Coupling with Adamantan-2-Amine: The intermediate is then coupled with adamantan-2-amine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}ADAMANTAN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-methoxybenzoic acid derivatives, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}ADAMANTAN-2-AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}ADAMANTAN-2-AMINE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzyl alcohol: Shares the benzyloxy-methoxyphenyl group but lacks the adamantan-2-amine moiety.
N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}ADAMANTAN-2-AMINE is unique due to the combination of the adamantane structure with the benzyloxy-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C25H31NO2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C25H31NO2/c1-27-24-14-18(7-8-23(24)28-16-17-5-3-2-4-6-17)15-26-25-21-10-19-9-20(12-21)13-22(25)11-19/h2-8,14,19-22,25-26H,9-13,15-16H2,1H3 |
InChI Key |
IJUOJXBZKAUDIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















